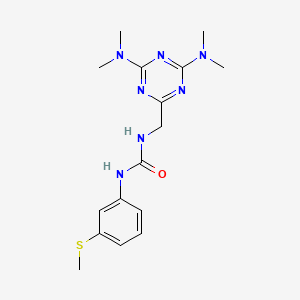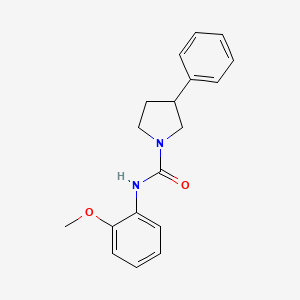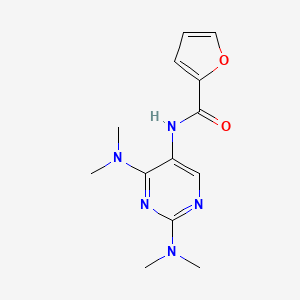
(E)-2-(4-methoxystyryl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-methoxystyryl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-methoxystyryl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-methoxystyryl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research has focused on the synthesis of novel compounds with potential antimicrobial activities. For instance, Bektaş et al. (2007) explored the synthesis of various triazole derivatives, emphasizing their antimicrobial potential against several microorganisms. While not directly mentioning the compound , this research contextually supports the exploration of similar compounds for antimicrobial purposes (Bektaş et al., 2007).
Radiolabeling for Imaging
Gao et al. (2012) detailed the facile synthesis of carbon-11-labeled arylpiperazinylthioalkyl derivatives for imaging serotonin receptors, showcasing the compound's relevance in developing positron emission tomography (PET) radioligands. This application underscores its potential in neuroimaging and tracing biochemical pathways in scientific studies (Gao et al., 2012).
Synthesis and Biological Evaluation
Research by Abu‐Hashem et al. (2020) on the synthesis of novel compounds derived from visnaginone and khellinone, aiming at anti-inflammatory and analgesic activities, provides a backdrop for understanding the broader context of synthesizing complex molecules for therapeutic research. Though not directly involving the compound , it offers insight into the methodological approaches and potential therapeutic applications of similar synthetic compounds (Abu‐Hashem et al., 2020).
Molecular Docking and Anticancer Activity
Karayel's study on benzimidazole derivatives bearing 1,2,4-triazole underscores the importance of molecular docking in evaluating the anti-cancer properties of synthesized compounds. This research highlights the utility of computational methods in determining the biological activities of novel compounds, indicating a pathway for assessing the anticancer potential of the compound (Karayel, 2021).
Antioxidant Activity Evaluation
Mallesha et al. (2014) screened a series of piperazine derivatives for antioxidant activity, showcasing the significance of evaluating synthetic compounds for their ability to scavenge free radicals. This study provides a framework for assessing the antioxidant potential of similar compounds, including the compound of interest (Mallesha et al., 2014).
Propiedades
IUPAC Name |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-18-3-8-20(9-4-18)24(30)28-13-15-29(16-14-28)25-22(17-26)27-23(32-25)12-7-19-5-10-21(31-2)11-6-19/h3-12H,13-16H2,1-2H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDWVHIIFCFGQL-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=C(C=C4)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=C(C=C4)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-methoxystyryl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R)-1-Cyanopropyl]-2,2-difluoro-2-(3-methoxyphenyl)acetamide](/img/structure/B2719807.png)


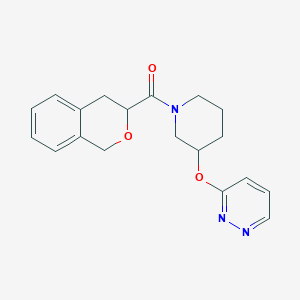

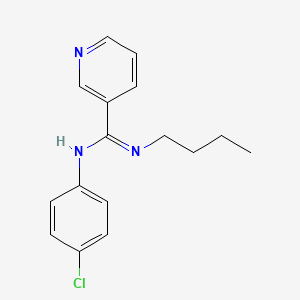
![2-[(5-Carbamoyl-1-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2719817.png)
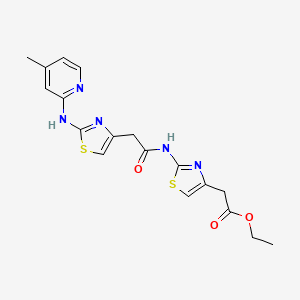

![Methyl 3-hydroxythieno[3,2-c]quinoline-2-carboxylate](/img/structure/B2719821.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2719825.png)
